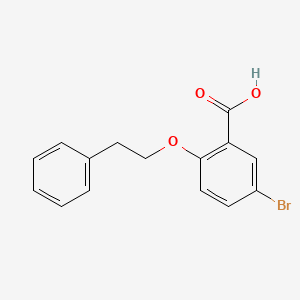

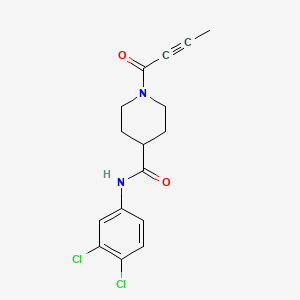

![molecular formula C10H12N2O3S B2879023 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one CAS No. 10234-64-7](/img/structure/B2879023.png)

1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antagonist of Vasopressin Receptors

This compound has been studied for its biological activity as a new putative antagonist of vasopressin receptors . Vasopressin receptors play a crucial role in regulating the body’s water balance. The compound was found to inhibit the contraction of aortic rings in a concentration-dependent manner, indicating its potential as a vasopressin receptor antagonist .

Aquaretic Effect

The compound exhibited an aquaretic effect on urine flow . This means it could increase the excretion of water from the body without accompanying loss of electrolytes, potentially useful in treating conditions like hyponatremia .

Potential Treatment for Various Disorders

Abnormal increases in vasopressin secretion occur in congestive heart failure, liver cirrhosis, ascites, kidney diseases, syndrome of inappropriate antidiuretic hormone secretion (SIADH), and hyponatremia . The compound’s antagonistic effect on vasopressin receptors could make it a potential treatment for these disorders .

Similarity to Vaptans

The compound contains a moiety core similar to those of vaptans . Vaptans are a class of drugs that are vasopressin receptor antagonists. They are used in the treatment of hyponatremia .

Docking Studies

Docking studies showed that the compound reaches the vaptan binding site via the V1a and V2 receptors . This explains the similarity in their biological effects and further supports its potential as a vasopressin receptor antagonist .

Synthesis and Chemical Identification

The synthesis of this compound and the study of its biological activity are described in the research . The chemical identification of the compound was confirmed using 1H and 13C nuclear magnetic resonance .

Mechanism of Action

Target of Action

The primary targets of 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one, also known as 1-(4-methylbenzenesulfonyl)pyrazolidin-3-one, are the vasopressin receptors V1aR and V2R . These receptors play a crucial role in the regulation of water balance and blood pressure in the body.

Mode of Action

The compound interacts with its targets, the vasopressin receptors, by binding to them. The binding free energy of the compound into vasopressin receptors is -8.47 kcal/mol for V1aR and -5.76 kcal/mol for V2R . This interaction results in changes in the activity of these receptors, which can lead to physiological effects.

properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-8-2-4-9(5-3-8)16(14,15)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOZCHSGDCFAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)

![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)

![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2878959.png)

![4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2878962.png)